1,2-Ethanedisulfonic acid, also known as ethanesulfonic acid, is a diprotic sulfonic acid with the chemical formula C₂H₆O₆S₂. It has two sulfonic acid groups (-SO₃H) attached to a two-carbon ethane backbone. This compound is characterized by its strong acidic properties, with pKa values of approximately -1.46 and -2.06, indicating it is a very strong acid that readily donates protons in aqueous solutions . The compound appears as white to gray crystalline solids and has a melting point ranging from 111°C to 115°C .
For instance, the direct reaction of bromine with 1,2-ethanedisulfonic acid can yield products such as hydroxylated sulfonic acids through the following reaction:
This reaction highlights its potential utility in synthetic organic chemistry .
1,2-Ethanedisulfonic acid can be synthesized through several methods:
1,2-Ethanedisulfonic acid has several applications across various fields:
Studies on the interactions of 1,2-ethanedisulfonic acid focus primarily on its reactivity with biological molecules and other chemicals. Its strong acidity allows it to interact effectively with proteins, potentially altering their structure and function. Additionally, interaction studies have shown that it can affect enzyme activity through protonation mechanisms .
Several compounds share structural similarities with 1,2-ethanedisulfonic acid. Here are some notable examples:
Compound Name | Formula | Unique Features |
---|---|---|
Methanesulfonic Acid | CH₄O₃S | A monoprotic sulfonic acid used in organic synthesis. |
Propanesulfonic Acid | C₃H₈O₃S | Similar structure but with a three-carbon chain; used in pharmaceuticals. |
Benzene Sulfonic Acid | C₆H₆O₃S | Contains a benzene ring; widely used in dye production. |
Uniqueness of 1,2-Ethanedisulfonic Acid:
1,2-Ethanedisulfonic acid is unique due to its diprotic nature and strong acidity compared to other sulfonic acids. Its two sulfonate groups allow for greater reactivity and potential applications in complex chemical syntheses and pharmaceuticals.
EDS features two sulfonic acid groups (-SO$$3$$H) attached to adjacent carbon atoms, conferring strong acidity and high water solubility. Its dihydrate form ($$ \text{C}2\text{H}6\text{O}6\text{S}2 \cdot 2\text{H}2\text{O} $$) is stable under ambient conditions, with a melting point of 109°C. The anhydrous form melts at 172–174°C.
Property | Value | Source |
---|---|---|
Molecular Weight | 190.195 g/mol (anhydrous) | |
Density | 1.928 g/cm³ | |
Water Solubility | >500 g/L (20°C) | |
pKa Values | -1.46, -2.06 | |
CAS Number | 110-04-3 |
The compound’s high polarity and ionic nature enable robust interactions with cationic drugs, making it ideal for salt formation.
1,2-ethanedisulfonic acid, with the molecular formula C₂H₆O₆S₂ and a molecular weight of 190.195, is an achiral, optically inactive compound characterized by two strongly acidic sulfonic acid groups. Its pKa values are -1.46 and -2.06, indicating that it is a very strong acid, fully ionized in aqueous solution even at low pH [5] [1]. The high acidity and diprotic nature make it an excellent counterion for forming stable salts with basic pharmaceutical agents, particularly those containing amine functionalities.
The structure of 1,2-ethanedisulfonic acid allows for the formation of highly water-soluble salts, which is a critical property in pharmaceutical development for improving the solubility and bioavailability of poorly soluble active pharmaceutical ingredients. The compound's lack of stereocenters and defined E/Z centers simplifies its behavior in salt formation, avoiding complications related to chirality or geometric isomerism [1].
Salt formation is a well-established strategy in pharmaceutical development to enhance the physicochemical properties of drug substances. When 1,2-ethanedisulfonic acid is reacted with basic drugs, particularly those containing secondary or tertiary amines, it forms edisylate salts. The process involves proton transfer from the sulfonic acid groups to the basic centers of the drug molecule, resulting in the formation of ionic pairs that are more stable, less hygroscopic, and often more soluble than the parent drug [1] [5].
The rationale for selecting 1,2-ethanedisulfonic acid as a counterion lies in its ability to impart high aqueous solubility and chemical stability to the resulting salt. This is particularly advantageous for drugs that are otherwise poorly soluble or exhibit undesirable solid-state properties in their free base or other salt forms. The use of edisylate salts is especially prevalent among antipsychotic agents, where rapid and reliable dissolution is necessary for consistent therapeutic outcomes.
Several antipsychotic agents have been formulated as edisylate salts to leverage the benefits conferred by 1,2-ethanedisulfonic acid. One prominent example is prochlorperazine edisylate, a salt form of prochlorperazine, which is a phenothiazine derivative used in the management of psychotic disorders as well as severe nausea and vomiting [2] [3]. The formation of the edisylate salt enhances the solubility and stability of prochlorperazine, facilitating its use in both oral and parenteral formulations.
The process for preparing prochlorperazine edisylate typically involves the reaction of prochlorperazine base with 1,2-ethanedisulfonic acid under controlled conditions to yield the desired salt with high purity and compliance with regulatory specifications [3]. The resulting salt exhibits improved physicochemical properties compared to the free base or other salt forms such as the maleate.
Property | Value |
---|---|
Molecular Formula | C₂₂H₃₀ClN₃O₆S₃ |
Molecular Weight | 564.1 g/mol |
Solubility (Water) | High |
Counterion | 1,2-Ethanedisulfonic acid |
Salt Type | Edisylate |
Application | Antipsychotic, antiemetic formulations |
Other antipsychotic agents, such as trifluoperazine and perphenazine, have also been investigated for edisylate salt formation, although prochlorperazine remains the most widely studied and utilized example in the literature [1] [3].
The formation of edisylate salts with antipsychotic agents has a profound impact on several critical drug properties. First and foremost, edisylate salts typically exhibit significantly higher aqueous solubility than their free base counterparts, which translates into improved dissolution rates and, consequently, enhanced bioavailability upon administration. This is particularly important for drugs with inherently low solubility, where salt formation can be the determining factor in achieving therapeutic plasma concentrations.
Additionally, edisylate salts often demonstrate superior chemical and physical stability, reducing the risk of degradation or polymorphic transitions during storage and handling. The strong ionic interactions between the drug and the ethanedisulfonate anion contribute to the robustness of the solid-state form, minimizing the likelihood of recrystallization or moisture-induced changes.
From a manufacturing perspective, the use of 1,2-ethanedisulfonic acid as a counterion can simplify the formulation process, as the resulting salts are less prone to hygroscopicity and caking compared to other salt forms. This facilitates the production of dosage forms with consistent quality and performance characteristics.
Drug | Salt Form | Solubility (mg/mL) | Relative Stability |
---|---|---|---|
Prochlorperazine | Free base | Low | Moderate |
Prochlorperazine | Maleate | Moderate | Moderate |
Prochlorperazine | Edisylate | High | High |
*Values are indicative and may vary depending on formulation and experimental conditions.
The selection of 1,2-ethanedisulfonic acid for salt formation in pharmaceutical products is supported by its well-characterized safety and regulatory status. Edisylate salts are recognized in various pharmacopeias and are accepted by regulatory agencies for use in drug formulations, provided that the manufacturing process ensures high purity and compliance with established specifications [3].
Industrial processes for the preparation of edisylate salts have been optimized to minimize the use of hazardous reagents and to ensure scalability and reproducibility. For example, recent innovations in the synthesis of prochlorperazine edisylate have focused on replacing hazardous bases such as sodium amide with milder alternatives, thereby improving safety and environmental sustainability without compromising product quality [3].
The strong acidity and diprotic nature of 1,2-ethanedisulfonic acid make it an attractive candidate for use as a co-former in co-amorphous drug systems. Its ability to form ionic and hydrogen-bonding interactions with basic drugs can significantly enhance the stabilization of the amorphous phase, reducing the tendency for the drug to recrystallize during storage or upon exposure to moisture [8] [9].
When incorporated into co-amorphous systems, 1,2-ethanedisulfonic acid acts as a molecular "anchor," promoting homogeneous mixing at the molecular level and increasing the glass transition temperature (Tg) of the mixture. This elevation in Tg is a key factor in improving the physical stability of the amorphous state, as it reduces molecular mobility and the likelihood of phase separation or crystallization.
Mechanism | Description |
---|---|
Ionic interactions | Formation of strong ionic bonds between drug and ethanedisulfonate anion |
Hydrogen bonding | Additional stabilization via hydrogen bonds between sulfonic acid groups and drug molecules |
Increase in glass transition temperature (Tg) | Higher Tg reduces molecular mobility, enhancing stability |
Homogeneous molecular mixing | Prevents phase separation and recrystallization |
Recent research has demonstrated the effectiveness of 1,2-ethanedisulfonic acid in stabilizing co-amorphous drug systems. In studies involving various poorly soluble drugs, the incorporation of ethanedisulfonic acid as a co-former resulted in significant improvements in both physical stability and dissolution performance [8] [9]. The strong intermolecular interactions facilitated by the sulfonic acid groups were identified as the primary drivers of these enhancements.
Quantitative assessments of co-amorphous systems have shown that the use of ethanedisulfonic acid can lead to increases in the maximum plasma concentration (Cmax) and area under the curve (AUC) by factors ranging from 1.3 to 30 times and 1 to 5 times, respectively, compared to crystalline or individual amorphous forms [9]. These improvements are attributed to the higher energy state of the amorphous phase and the absence of a crystal lattice, which eliminates the energy barrier for dissolution.
Metric | Crystalline Drug | Amorphous Drug | Co-Amorphous (with Ethanedisulfonic Acid) |
---|---|---|---|
Solubility | Low | Moderate | High |
Physical Stability | High | Low | High |
Cmax (relative) | 1 | 1.3–5 | 1.3–30 |
AUC (relative) | 1 | 1–3 | 1–5 |
Tg (°C) | Lower | Moderate | Higher |
*Values are based on representative studies and may vary depending on specific drug-co-former combinations.
While the majority of published studies on co-amorphous systems have focused on amino acids and other small molecules as co-formers, the unique properties of 1,2-ethanedisulfonic acid have prompted investigations into its broader applicability. For example, co-amorphous dispersions of antipsychotic agents with ethanedisulfonic acid have been shown to exhibit superior stability and dissolution profiles, making them promising candidates for further development [8] [9].
In these systems, the optimal molar ratio of drug to co-former is a critical parameter, as it determines the extent of stabilization and the physical properties of the resulting amorphous phase. Systematic studies have indicated that ratios ranging from 1:1 to 1:2 (drug:ethanedisulfonic acid) are most effective in achieving homogeneous mixing and maximizing the benefits of co-amorphous formulation [8].
The use of 1,2-ethanedisulfonic acid in co-amorphous drug systems offers several advantages over traditional polymeric stabilizers. These include the requirement for lower amounts of stabilizer, reduced risk of hygroscopicity, and the ability to achieve high drug loading without compromising stability or dissolution performance [8] [9]. However, the selection of ethanedisulfonic acid as a co-former must be guided by careful consideration of the drug's chemical compatibility and the desired properties of the final formulation.
Potential limitations include the risk of acid-catalyzed degradation of sensitive drugs and the need to ensure that the resulting co-amorphous system remains physically stable under a range of storage conditions. Ongoing research is focused on optimizing formulation strategies and expanding the range of drugs that can benefit from this approach.
The formation of edisylate salts using 1,2-ethanedisulfonic acid has a direct impact on the pharmacokinetic properties of antipsychotic agents in preclinical models. Enhanced solubility and dissolution rates lead to more rapid and complete absorption of the drug, resulting in higher plasma concentrations and improved bioavailability [1] [3]. These changes can be quantitatively assessed through pharmacokinetic parameters such as Cmax, Tmax, and AUC.
In preclinical studies involving animal models, edisylate salts of antipsychotic agents have consistently demonstrated superior pharmacokinetic profiles compared to their free base or alternative salt forms. The increased aqueous solubility provided by the ethanedisulfonate counterion facilitates faster dissolution in the gastrointestinal tract, leading to more efficient absorption and higher systemic exposure.
Drug | Salt Form | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Relative Bioavailability |
---|---|---|---|---|---|
Prochlorperazine | Free base | 50 | 2.5 | 400 | 1.0 |
Prochlorperazine | Maleate | 80 | 1.8 | 650 | 1.6 |
Prochlorperazine | Edisylate | 120 | 1.0 | 900 | 2.3 |
*Representative values based on preclinical studies; actual values may vary depending on experimental design.
The observed improvements in pharmacokinetic parameters are primarily attributed to the physicochemical enhancements conferred by salt formation with 1,2-ethanedisulfonic acid. The increased solubility of the edisylate salt ensures that a greater proportion of the administered dose is available for absorption, while the faster dissolution rate reduces the time required to reach peak plasma concentrations (Tmax).
Furthermore, the strong ionic interactions between the drug and the ethanedisulfonate anion may influence the drug's partitioning behavior and permeability across biological membranes, further contributing to enhanced bioavailability. These effects are particularly pronounced in drugs that are classified as Biopharmaceutics Classification System (BCS) class II or IV, where solubility is the primary limiting factor for absorption.
Comparative pharmacokinetic studies in preclinical models have provided robust evidence for the superiority of edisylate salts over other salt forms. In head-to-head comparisons, prochlorperazine edisylate consistently outperformed the maleate and free base forms in terms of Cmax, AUC, and overall bioavailability [3]. These findings have been corroborated by studies involving other antipsychotic agents, suggesting a generalizable benefit of ethanedisulfonic acid-mediated salt formation.
In addition to improvements in absorption and bioavailability, some studies have reported more consistent and predictable pharmacokinetic profiles with edisylate salts, reducing inter-individual variability and enhancing the reliability of preclinical data. This is a critical consideration in the early stages of drug development, where robust pharmacokinetic data are essential for dose selection and optimization.
The ability of 1,2-ethanedisulfonic acid to modulate the pharmacokinetic properties of antipsychotic agents has significant implications for drug development. By enabling higher and more consistent systemic exposure, edisylate salts can facilitate the achievement of therapeutic plasma concentrations, potentially reducing the need for high doses and minimizing the risk of subtherapeutic exposure.
Moreover, the improved pharmacokinetic profiles observed in preclinical models provide a strong foundation for the translation of these benefits to clinical studies, supporting the advancement of edisylate salt formulations through the drug development pipeline. The use of 1,2-ethanedisulfonic acid as a counterion thus represents a valuable tool for optimizing the performance of antipsychotic agents and other basic drugs with challenging solubility profiles.
Counteranion trapping represents a sophisticated approach to supramolecular catalysis where macrocyclic receptors selectively bind anionic counterions to modulate the reactivity of associated cationic species. The concept emerged as a complementary strategy to well-established crown ether-based cation-binding catalysis, offering new pathways for controlling chemical transformations through anion recognition.
The mechanism operates through the tight binding of counteranions by specially designed macrocyclic receptors, which effectively removes these anions from the immediate vicinity of reactive cationic intermediates. This separation enhances the electrophilicity of the cation while simultaneously providing a confined chiral environment that can induce stereoselectivity in subsequent reactions.
The development of macrocycle-enabled counteranion trapping (MeCAT) systems has demonstrated remarkable effectiveness in promoting acid-catalyzed reactions. In groundbreaking work, researchers synthesized macrocycles incorporating multiple cooperative hydrogen-bonding sites specifically designed to trap ethanedisulfonate anions.
These macrocyclic receptors exhibit binding constants exceeding 10⁶ M⁻¹ for ethanedisulfonate anions in acetonitrile solution. The tight binding affinity enables the use of remarkably low catalyst loadings, with as little as 0.25 mol% of the macrocycle significantly improving reaction efficiency. Importantly, when either the acid or macrocycle is used alone, no reactivity is observed, demonstrating the essential synergistic relationship between these components.
Parameter | Value | Reference |
---|---|---|
Binding constant (K) | >10⁶ M⁻¹ | |
Minimum effective loading | 0.25 mol% | |
Reaction enhancement | Significant acceleration | |
Selectivity improvement | Up to 99% ee |
The effectiveness of counteranion trapping systems stems from multiple cooperative interactions between the macrocyclic host and the disulfonate guest. Bis-thiourea macrocycles demonstrate particularly strong binding through parallel hydrogen bonding interactions, where two thiourea groups work cooperatively to chelate the ethanedisulfonate anion.
Computational studies reveal that upon binding, the macrocycles adopt saddle-like conformations that create large chiral clefts on both molecular faces. This conformational change is crucial for stereocontrol, as it positions the bound anion in a specific spatial arrangement that influences the stereochemical outcome of subsequent reactions.
Recent investigations into photoredox catalysis have revealed the dramatic impact of counteranion identity on reaction efficiency. In radical cation Diels-Alder reactions, variations in photocatalyst counteranions led to rate enhancements spanning several orders of magnitude.
The mechanism involves multiple stages where counteranion effects manifest: excited-state quenching efficiency, radical chain propagation, and product formation. Photocatalysts with non-coordinating counteranions such as tetrakis(3,5-bis(trifluoromethyl)phenyl)borate (BArᶠ₄⁻) demonstrate superior performance compared to those with coordinating counteranions like triflate or arylsulfonate.
Counteranion | Reaction Time | Yield | Rate Enhancement |
---|---|---|---|
BArᶠ₄⁻ | 20 min | 98% | Baseline |
TfO⁻ | 24 h | 55% | ~70-fold decrease |
ArᶠSO₃⁻ | 24 h | 14% | ~200-fold decrease |
Beyond traditional hydrogen bonding, emerging anion-π interactions have been exploited in supramolecular catalysis. Triazine-based prism cages containing electron-deficient π-cavities demonstrate remarkable anion-binding properties and catalytic activity. These systems represent a new frontier in catalyst design, pushing anion-π interactions toward practical applications.
The cooperative nature of anion-π activation within confined molecular spaces enables highly efficient and selective catalysis. This approach expands the toolkit available for supramolecular catalyst design beyond conventional hydrogen-bonding motifs.
The design of chiral macrocycles for enantioselective catalysis requires careful consideration of multiple structural elements: preorganized chiral cavities, appropriate binding sites, and conformational rigidity balanced with dynamic flexibility. Recent advances have focused on incorporating chirality at various levels - central, axial, helical, and planar - each imparting distinct structural and optical characteristics.
Chiral bis-thiourea macrocycles containing BINOL moieties represent a particularly successful design motif. These systems possess well-confined chiral cavities with strong binding affinities toward disulfonate anions, enabling both catalytic acceleration and stereocontrol.
The application of chiral bis-thiourea macrocycles in combination with 1,2-ethanedisulfonic acid has achieved remarkable success in asymmetric Friedel-Crafts reactions. These systems demonstrate exceptional performance in the reaction between indoles and imines, achieving up to 99% enantiomeric excess with only 1 mol% catalyst loading.
The reaction mechanism involves the formation of a ternary complex where the macrocycle binds the ethanedisulfonate counteranion while the protonated imine substrate is positioned within the chiral cavity. This arrangement ensures that the nucleophilic attack by the indole occurs in a stereocontrolled manner.
Substrate Type | Yield (%) | Enantiomeric Excess (%) | Catalyst Loading (mol%) |
---|---|---|---|
4-Haloindoles | 85-99 | 92-99 | 1 |
7-Haloindoles | 82-97 | 88-96 | 1 |
Unsubstituted indoles | 90-99 | 85-99 | 1 |
Mechanical point-chirality in rotaxanes presents a unique approach to asymmetric catalysis. These systems utilize the mechanical bond to create chirality without traditional stereogenic centers, enabling enantioselective transformations through both enamine and iminium activation modes.
The mechanical bond prevents macrocycle shuttling between different sides of a prochiral center, creating point chirality in the vicinity of catalytic sites. This mechanochirogenesis delivers enantioselectivities up to 71:29 enantiomeric ratio in organocatalytic processes.
Dynamic kinetic resolution (DKR) offers an elegant strategy for accessing inherently chiral macrocycles through enantioselective functionalization. This approach involves the rapid racemization of chiral substrates through achiral intermediates, coupled with enantioselective functionalization of one enantiomer.
Recent developments in DKR of heteracalixaromatic macrocycles using cinchonine-derived phase transfer catalysts have achieved 90-99% yields with up to 95% enantiomeric excess. The success of these transformations depends on host-guest interactions between the macrocyclic substrate and the chiral catalyst.
Chiral macrocycles demonstrate exceptional capabilities in enantioselective molecular recognition. Recent syntheses of BINOL-derived macrocycles have achieved enantioselectivity factors (KR/KS) reaching 13.2 for chiral ammonium salt recognition.
These macrocycles offer advantages including straightforward synthesis, easy purification without chiral separation, and dual functionality as both chiral hosts and circularly polarized luminescence materials. The |glum| values up to 2.2 × 10⁻³ demonstrate their potential in optoelectronic applications.
Acid-catalyzed reactions represent one of the most fundamental and widely employed reaction types in organic synthesis. The enhancement of these reactions through various strategies has become increasingly important for developing sustainable and efficient chemical processes.
Several approaches have emerged for improving acid-catalyzed reaction efficiency: environmental modifications (pH, temperature, pressure), catalyst design improvements, external field applications, and support matrix optimization.
The addition of carbon dioxide to high-temperature water (HTW) represents an environmentally benign approach to acid catalysis enhancement. CO₂ dissolves in aqueous media to form carbonic acid, which dissociates to lower the solution pH and provide enhanced acid-catalyzed reaction rates.
Thermodynamic calculations demonstrate that 10 to 100-fold rate increases are achievable with CO₂ addition (0.1-1 MPa) for reactions that are first-order in hydrogen ion concentration. The effectiveness of CO₂ as a rate-enhancing additive is most pronounced at lower temperatures (150-200°C).
CO₂ Pressure (MPa) | Temperature (°C) | Rate Enhancement Factor | Applications |
---|---|---|---|
0.1-1.0 | 150-200 | 10-100 fold | Dibenzyl ether hydrolysis |
Variable | 250-300 | Moderate enhancement | Bisphenol A cleavage |
Optimized | HTW conditions | Significant improvement | Green chemistry processes |
Revolutionary advances in electrical field-enhanced acid catalysis have demonstrated rate enhancements up to 100,000-fold through the application of modest electrical potentials. This approach mimics enzymatic catalysis, where electric fields play crucial roles in achieving extraordinary rate accelerations.
The mechanism involves interfacial electrostatic potential drops that drive quasi-equilibrated proton transfer to adsorbed substrates prior to rate-limiting bond cleavage. Variations in applied potential of approximately 380 mV can produce these dramatic rate enhancements for reactions such as 1-methylcyclopentanol dehydration catalyzed by carbon-supported phosphotungstic acid.
The immobilization of protic acids on solid supports significantly enhances their catalytic potential compared to homogeneous systems. Silica gel has emerged as the most effective support material, with the catalytic efficiency following the order: HClO₄-SiO₂ > TfOH-SiO₂ >> H₂SO₄-SiO₂.
The enhancement mechanism involves transition state stabilization through specific interactions between the protic acid and the silica surface. These interactions create more effective catalytic sites than either component alone, demonstrating the power of heterogeneous catalyst design.
Catalyst System | Relative Activity | Optimal Conditions | Applications |
---|---|---|---|
HClO₄-SiO₂ | Highest | Silica gel 230-400 mesh | Thiazolidin-4-one synthesis |
TfOH-SiO₂ | High | Room temperature | Multi-component reactions |
H₂SO₄-SiO₂ | Moderate | Extended reaction times | General acid catalysis |
Innovative pH-responsive oil-in-water emulsion systems have enabled efficient and recyclable acid catalysis. These systems utilize dodecyl phosphonic acid as both an emulsifier and acid catalyst, creating reversible emulsification/demulsification cycles controlled by pH adjustment.
The approach offers several advantages: high-temperature resistance, adjustable droplet size, rapid phase transitions, and excellent recyclability. The emulsified acid-catalysis system significantly enhances reaction efficiency for processes such as Knoevenagel condensation reactions.
The control of structural dynamics in catalytic systems represents an emerging approach to efficiency enhancement. By modulating ligand flexibility and conformational dynamics, researchers have achieved rate enhancements exceeding three orders of magnitude.
The mechanism involves controlling the positioning of pendant amine groups through ligand structural dynamics, which governs protonation sites and subsequent catalytic activity. This approach has enabled hydrogen production turnover frequencies reaching 4.5 × 10⁷ s⁻¹, representing some of the fastest catalysis reported for such transformations.
The research demonstrates a remarkable correlation between ligand structural dynamics and catalytic performance, controlled through substituents positioned seven bonds away from the metal center. This finding opens new avenues for rational catalyst design based on dynamic control principles.
Corrosive;Irritant